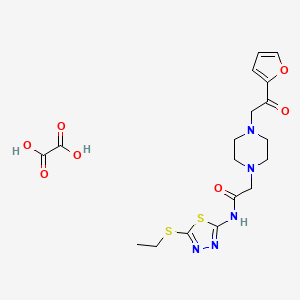
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate is a complex compound characterized by its heterocyclic structure. This compound features a fusion of thiadiazole and piperazine rings, with notable substituents including furan and acetamide groups. It stands out due to its multifaceted functionality, making it a subject of interest in various scientific research domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate involves several steps:
Formation of 1,3,4-Thiadiazole Core: : Starting with a precursor such as thiosemicarbazide, cyclization occurs with an appropriate carboxylic acid to form the thiadiazole core.
Ethylation: : Introduction of the ethylthio group is typically achieved via alkylation using ethyl halides in the presence of a base like sodium hydride.
Piperazine Derivative: : The next step involves the synthesis of the piperazine derivative, which is coupled with the furan-2-yl-acetoethyl group through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Final Compound: : The thiadiazole intermediate is then reacted with the piperazine derivative under suitable conditions to form N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide. The final step involves forming the oxalate salt.
Industrial Production Methods
Scaling up the production involves optimized reaction conditions, such as:
Catalysts and Solvents: : Industrial synthesis often employs high-efficiency catalysts and solvents like DMF (dimethylformamide) or DCM (dichloromethane) to ensure high yields.
Purification Techniques: : Techniques like recrystallization, chromatography, or distillation are used to purify the compound to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate can undergo various reactions:
Oxidation: : The ethylthio group is susceptible to oxidation, potentially forming sulfoxides or sulfones under appropriate conditions.
Reduction: : Reduction of the furan ring can occur with reagents such as sodium borohydride.
Substitution: : The thiadiazole ring can participate in nucleophilic substitution reactions, altering its substitution pattern.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: : Sulfoxides or sulfones.
Reduction Products: : Reduced furan derivatives.
Substitution Products: : Thiadiazole derivatives with various substituents.
Applications De Recherche Scientifique
Chemistry
The compound is a versatile intermediate in organic synthesis, aiding the development of new materials and complex molecules.
Biology
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate exhibits interesting biological properties, making it a candidate for drug development. It has potential antimicrobial and anticancer activities.
Medicine
The compound's potential therapeutic effects are under investigation, including its role as an enzyme inhibitor and its effectiveness against specific pathogens.
Industry
In industry, this compound is used in the synthesis of advanced materials and as a key component in various chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions at the molecular level, primarily targeting specific enzymes and receptors. The thiadiazole and piperazine rings are crucial for its binding affinity and specificity. The furan-2-yl-acetoethyl group further enhances its biological activity by facilitating interactions with various biological targets.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate stands out due to its unique structural features and enhanced biological activities. Similar compounds include:
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl) derivatives: : These lack the ethylthio group, affecting their reactivity and potency.
Piperazine-fused thiadiazole compounds: : While similar in structure, the substitution patterns on the piperazine and thiadiazole rings significantly influence their biological activities.
Furan-2-yl-substituted piperazines: : These compounds share the furan-2-yl group but differ in their overall pharmacological profiles.
This compound is distinguished by its complex and finely tuned molecular structure, providing it with unique and advantageous properties.
Propriétés
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S2.C2H2O4/c1-2-25-16-19-18-15(26-16)17-14(23)11-21-7-5-20(6-8-21)10-12(22)13-4-3-9-24-13;3-1(4)2(5)6/h3-4,9H,2,5-8,10-11H2,1H3,(H,17,18,23);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVSNKXGLYXRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
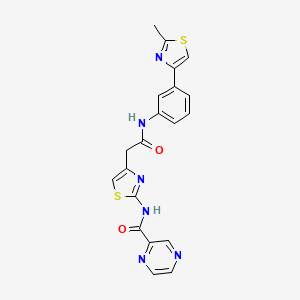
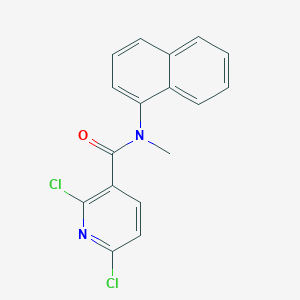
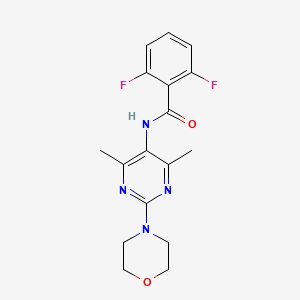
![(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2957931.png)
![3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2957937.png)
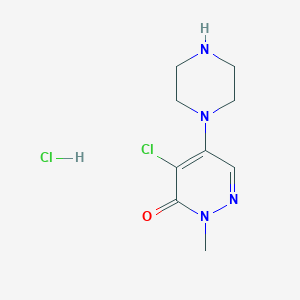
![7-(3,4-difluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2957940.png)
![(4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane](/img/structure/B2957941.png)
![1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2957942.png)
![2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenoxy}acetic acid](/img/structure/B2957943.png)
![3-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2957944.png)
![Ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2957946.png)
![13-chloro-2-oxo-N-(3-phenylpropyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2957947.png)
![Methyl 1-(4-{3-[4-(4-nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylate](/img/structure/B2957950.png)
